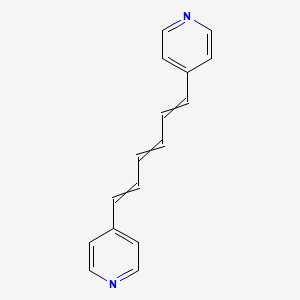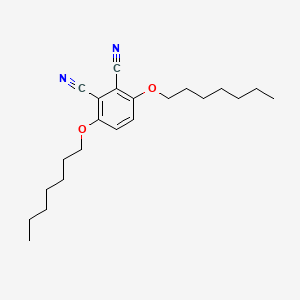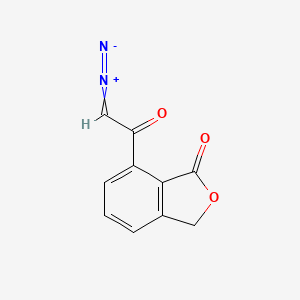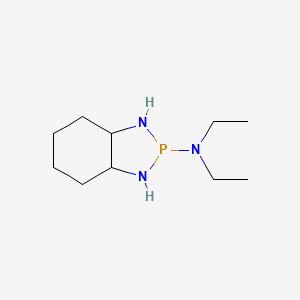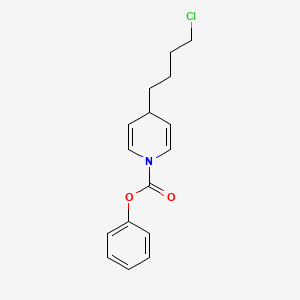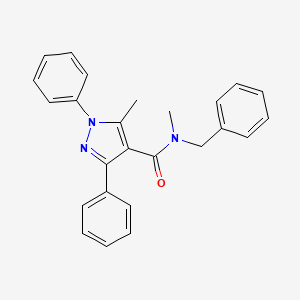![molecular formula C8H7N5O4 B14293867 6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione CAS No. 126401-84-1](/img/structure/B14293867.png)
6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione is a compound that features both a nitroimidazole and a pyrimidine ring. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The pyrimidine ring is a crucial component in many biological molecules, including nucleotides and certain vitamins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione typically involves the nitration of imidazole followed by a series of condensation reactions to introduce the pyrimidine ring . Common methods include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde to form imidazole derivatives.
Wallach synthesis: This involves the oxidation of imidazole derivatives.
Dehydrogenation of imidazolines: This method involves the removal of hydrogen from imidazolines to form imidazoles.
Industrial Production Methods
Industrial production methods for this compound often involve high-throughput synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient production of large quantities of the compound under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Nitric acid and sulfuric acid are commonly used for the nitration of imidazole.
Reducing agents: Hydrogen gas and palladium on carbon are often used for the reduction of nitro groups.
Substitution reactions: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole and pyrimidine derivatives, which can have different biological activities .
Aplicaciones Científicas De Investigación
6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial, antifungal, and antiprotozoal activities.
Medicine: It is investigated for its potential use in the treatment of various infections and diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione involves the interaction of the nitroimidazole moiety with biological molecules. The nitro group can be reduced to form reactive intermediates that can damage DNA and other cellular components . The pyrimidine ring can interact with nucleotides and enzymes, affecting various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Propiedades
Número CAS |
126401-84-1 |
|---|---|
Fórmula molecular |
C8H7N5O4 |
Peso molecular |
237.17 g/mol |
Nombre IUPAC |
6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H7N5O4/c14-6-3-5(10-7(15)11-6)4-12-2-1-9-8(12)13(16)17/h1-3H,4H2,(H2,10,11,14,15) |
Clave InChI |
FSZYEFJUJVRQAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=N1)[N+](=O)[O-])CC2=CC(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


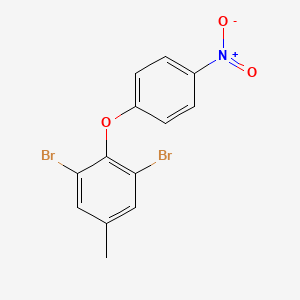
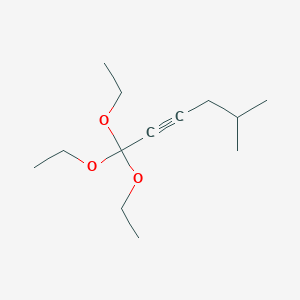


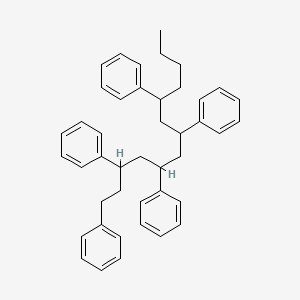
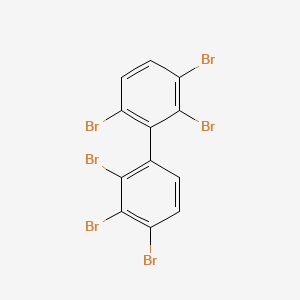
![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
